3-Hydroxy-N-methylisonicotinamide

Nicotinamide N-methyltransferase Enzyme inhibition Methyltransferase assay

Ensure assay reproducibility with 3-Hydroxy-N-methylisonicotinamide—the exact chemotype with documented NNMT inhibitory activity (IC50 1.39–2.37 μM). This 3-hydroxy N-methyl derivative provides a reliable reference for high-throughput screening and LC-MS/MS method validation. Substituting regioisomers may compromise target engagement. Procure the precise CAS 120422-86-8 for consistent results in enzymology and antimicrobial studies.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 120422-86-8
Cat. No. B040792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N-methylisonicotinamide
CAS120422-86-8
Synonyms4-Pyridinecarboxamide,3-hydroxy-N-methyl-(9CI)
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=NC=C1)O
InChIInChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-9-4-6(5)10/h2-4,10H,1H3,(H,8,11)
InChIKeyDTKLTGOIORBUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N-methylisonicotinamide (CAS 120422-86-8) Procurement Overview: Compound Identity and Core Properties


3-Hydroxy-N-methylisonicotinamide (CAS 120422-86-8), also designated as 3-hydroxy-N-methylpyridine-4-carboxamide, is a small-molecule isonicotinamide derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Structurally, it features a pyridine ring substituted with a hydroxyl group at the 3-position and an N-methylcarboxamide moiety at the 4-position, distinguishing it from unsubstituted isonicotinamide and its regioisomers . Calculated physicochemical parameters include a density of 1.253 g/cm³ and a boiling point of 475.5°C (at 760 mmHg), providing a baseline for material handling and storage considerations .

Why 3-Hydroxy-N-methylisonicotinamide Cannot Be Casually Replaced by Generic Isonicotinamide Analogs in Niche Research Contexts


Within the broader chemical space of isonicotinamide derivatives, 3-Hydroxy-N-methylisonicotinamide occupies a distinct niche defined by its specific substitution pattern, which has been explicitly enumerated as a discrete molecular entity in both proprietary patent claims [1] and public bioactivity databases [2]. Unlike unsubstituted isonicotinamide (CAS 1453-82-3) or the positional isomer nicotinamide, the presence of the 3-hydroxy group introduces a potential hydrogen-bonding motif that can alter metal-chelation properties and metabolic recognition, while the N-methyl group eliminates a hydrogen-bond donor from the carboxamide nitrogen, modifying both solubility and target-binding interactions. While high-strength, head-to-head comparative bioactivity data directly quantifying these structural advantages over every conceivable analog remain sparse, the available evidence confirms that this compound has been investigated as a specific molecular probe—not merely as a generic scaffold—in studies of nicotinamide N-methyltransferase (NNMT) inhibition [3] and in bacterial degradation pathways of N-methylisonicotinate [4]. Consequently, substituting this precise substitution pattern with a closely related analog (e.g., 2-hydroxy-N-methylisonicotinamide, N-methylisonicotinamide, or 3-hydroxyisonicotinamide) carries a non-negligible risk of altered target engagement, modified metabolic stability, or complete loss of activity in assays designed around this specific chemotype. For procurement decisions where reproducibility of previously reported experimental outcomes is paramount, exact chemical identity is non-negotiable.

3-Hydroxy-N-methylisonicotinamide Product-Specific Quantitative Evidence Guide: Differentiating Data for Scientific Selection


NNMT Inhibitory Activity: Quantitative Data for Target Engagement Assessment

3-Hydroxy-N-methylisonicotinamide has been evaluated for inhibition of human nicotinamide N-methyltransferase (NNMT), yielding an IC₅₀ value of 2.37 μM (2,370 nM) in a fluorescence-based assay using nicotinamide as substrate following a 30-minute preincubation with the enzyme [1]. A second luminescence-based methyltransferase assay reported an IC₅₀ of 1.39 μM (1,390 nM) after 20 minutes, while a third assay condition generated an IC₅₀ of 1.80 μM (1,800 nM) [1]. These values, while in the low micromolar range, represent the only publicly available quantitative bioactivity data for this specific compound against a named human enzyme target. Direct head-to-head comparative data against unsubstituted N-methylisonicotinamide (lacking the 3-hydroxy group) or 3-hydroxyisonicotinamide (lacking the N-methyl group) are not available in the public domain; the differentiation is therefore based on the unique chemical identity enabling this specific activity profile rather than on superior potency relative to defined comparators.

Nicotinamide N-methyltransferase Enzyme inhibition Methyltransferase assay

In Vitro Antimicrobial Activity: Quantitative Growth Inhibition Against Bacterial Strains

In vitro studies have demonstrated that 3-Hydroxy-N-methylisonicotinamide (referred to as HMINA in the literature) exhibits antimicrobial activity against selected bacterial strains. Specifically, the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 μg/mL . For Escherichia coli, inhibition was observed at a higher concentration of 100 μg/mL . No MIC data are reported for the closely related analog N-methylisonicotinamide (lacking the 3-hydroxy group) under comparable assay conditions, precluding a direct head-to-head quantitative comparison. The observed activity is therefore attributed to the specific 3-hydroxy-N-methyl substitution pattern, though the precise molecular mechanism remains undefined.

Antimicrobial Bacterial inhibition Minimum inhibitory concentration

Metabolic Intermediate in Bacterial Degradation of N-Methylisonicotinate: Substrate Specificity Evidence

In the bacterial degradation pathway of N-methylisonicotinate (a photodegradation product of the herbicide paraquat), 2-hydroxy-N-methylisonicotinate serves as an oxidation intermediate. Whole cells of the Gram-positive bacterial strain 4C1, grown on N-methylisonicotinate, oxidized 2-hydroxy-N-methylisonicotinate without a lag phase, indicating constitutive expression of the requisite catabolic enzymes [1]. Cell-free extracts from these cells further converted 2-hydroxyisonicotinate into 2,6-dihydroxyisonicotinate in a reaction that did not require molecular oxygen [1]. While 3-Hydroxy-N-methylisonicotinamide differs from the 2-hydroxy regioisomer, this pathway context establishes that hydroxylated N-methylisonicotinamide derivatives are recognized and processed by specific bacterial enzymatic machinery—a property not shared by unhydroxylated N-methylisonicotinamide, which enters the pathway at a distinct oxidation step. This class-level inference suggests that the precise position of the hydroxyl group dictates the metabolic fate and the specific enzyme(s) involved, underscoring the non-interchangeability of regioisomers.

Bacterial metabolism Biodegradation Paraquat photodegradation

Deuterated Analog Application: Isotopic Labeling for Quantitative Mass Spectrometry

Deuterated derivatives of N-methylisonicotinamide, specifically N-Methylisonicotinamide-d₃, are employed as internal standards in quantitative LC-MS/MS assays . The deuteration of the N-methyl group introduces a mass shift of +3 Da, enabling precise quantitation of the unlabeled analyte in complex biological matrices while maintaining nearly identical chromatographic retention and ionization efficiency. Although 3-Hydroxy-N-methylisonicotinamide itself is not a deuterated compound, its structural homology to N-methylisonicotinamide places it within a class where analogous deuterated internal standards could be synthesized or are commercially sought after. The presence of the 3-hydroxy group adds an additional functional handle that may influence the deuteration strategy and the resulting isotopologue's stability. This class-level inference highlights a procurement rationale: researchers developing quantitative assays for hydroxylated pyridine carboxamides require non-deuterated reference compounds like 3-Hydroxy-N-methylisonicotinamide to validate method specificity and to serve as the primary calibrant against which deuterated internal standards are normalized.

Deuterated internal standard LC-MS/MS Stable isotope labeling

3-Hydroxy-N-methylisonicotinamide: Optimal Procurement-Driven Application Scenarios


Reference Compound for Nicotinamide N-Methyltransferase (NNMT) Inhibitor Screening

3-Hydroxy-N-methylisonicotinamide, with its documented micromolar NNMT inhibitory activity (IC₅₀ = 1.39–2.37 μM) [1], serves as a useful reference compound or low-potency control in high-throughput screening campaigns seeking novel NNMT inhibitors. Its activity, while modest, is reproducible across multiple assay formats, providing a benchmark for assay validation and for calibrating potency thresholds. Procurement of this exact chemotype ensures consistency with previously reported data, a critical factor when comparing new chemical entities against established baseline activity.

Calibration Standard in Bioanalytical Method Development for Hydroxylated Pyridine Carboxamides

Laboratories developing quantitative LC-MS/MS methods for detecting hydroxylated N-methylisonicotinamide metabolites in biological or environmental samples require authenticated, non-deuterated reference standards for calibration curve construction and method validation. 3-Hydroxy-N-methylisonicotinamide fulfills this role, enabling accurate quantitation of analytes against a structurally identical, unlabeled calibrant. This application is especially relevant for environmental fate studies of paraquat degradation products and for metabolic profiling studies investigating pyridine carboxamide metabolism .

Substrate Specificity Probe for Bacterial Hydroxylase Enzyme Characterization

The established role of hydroxylated N-methylisonicotinates as intermediates in bacterial degradation pathways [2] makes 3-Hydroxy-N-methylisonicotinamide a valuable probe for enzymology studies investigating substrate specificity of bacterial hydroxylases and dioxygenases. Researchers characterizing novel enzymes involved in pyridine ring metabolism can employ this compound to test positional selectivity and to compare oxidation rates against the 2-hydroxy regioisomer, thereby elucidating active-site geometry and catalytic mechanisms.

Positive Control in Antimicrobial Susceptibility Testing

With reported MIC values of 50 μg/mL against S. aureus and 100 μg/mL against E. coli , 3-Hydroxy-N-methylisonicotinamide can function as a positive control or reference compound in antimicrobial susceptibility assays, particularly in academic settings where well-characterized, modest-activity controls are needed for method development and student training. Its defined activity profile allows researchers to establish assay sensitivity thresholds without the handling restrictions associated with highly potent antibiotics.

Technical Documentation Hub

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